molecular formula C8H6ClNO3S B1465931 2-Cyano-5-methoxybenzene-1-sulfonyl chloride CAS No. 1261573-04-9

2-Cyano-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1465931
CAS No.: 1261573-04-9
M. Wt: 231.66 g/mol
InChI Key: CFOVDTUMIVSQGA-UHFFFAOYSA-N
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Description

2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261573-04-9 . It has a molecular weight of 231.66 and its IUPAC name is 2-cyano-5-methoxybenzenesulfonyl chloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO3S/c1-13-7-3-2-6 (5-10)8 (4-7)14 (9,11)12/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a boiling point of 405.5±35.0 C at 760 mmHg . It is stored at a temperature of 4C .

Scientific Research Applications

Spectroscopic and Computational Studies

The vibrational spectroscopic studies, including Fourier Transform Infrared Spectroscopy (FTIR), along with computational methods such as Density Functional Theory (DFT) and ab initio methods, have been employed to understand the molecular geometry, electronic properties, and non-linear optical (NLO) activities of sulfonyl chloride derivatives. These studies reveal insights into the charge transfer interactions within the molecules, enabling their potential application in designing materials with specific electronic and optical properties (Nagarajan & Krishnakumar, 2018).

Synthetic Applications

Sulfonyl chlorides serve as key intermediates in synthetic chemistry, facilitating the formation of various biologically active compounds. Their reactivity towards primary amines to form secondary amines, as illustrated in specific syntheses, underscores their utility in constructing complex molecular architectures, including pharmaceuticals (Kurosawa, Kan, & Fukuyama, 2003). Moreover, their involvement in generating sulfonamides and other sulfur-containing compounds highlights their versatility in chemical syntheses (Lezina, Rubtsova, & Kuchin, 2011).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of sulfonyl chlorides have been identified as crucial fragments in the synthesis of kinase inhibitors, demonstrating their significance in drug discovery and development. These compounds are integral to the structure of inhibitors targeting VEGFR2, a critical receptor in angiogenesis, pointing to their role in developing anticancer therapies (Murár, Addová, & Boháč, 2013).

Material Science

Sulfonyl chlorides have been utilized in the development of sensors, particularly in detecting heavy metal ions. For instance, bis-sulfonamides synthesized from sulfonyl chlorides have shown applications as Co2+ ion sensors, demonstrating their potential in environmental monitoring and pollution control (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Safety and Hazards

The safety information for 2-Cyano-5-methoxybenzene-1-sulfonyl chloride indicates that it is corrosive . The hazard statements include H314, H318 , which refer to causes severe skin burns and eye damage, and causes serious eye damage respectively. The precautionary statements include P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

2-cyano-5-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-13-7-3-2-6(5-10)8(4-7)14(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOVDTUMIVSQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261573-04-9
Record name 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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